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molecular formula C13H15NO2S B8315112 Ethyl 6-(1-aminoethyl)-1-benzothiophene-2-carboxylate

Ethyl 6-(1-aminoethyl)-1-benzothiophene-2-carboxylate

Cat. No. B8315112
M. Wt: 249.33 g/mol
InChI Key: NCMNARWIDLJITG-UHFFFAOYSA-N
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Patent
US07772238B2

Procedure details

To a solution of ethyl 6-(1-azidoethyl)-1-benzothiophene-2-carboxylate (1.7 g, 6.17 mmol) in EtOAc (50 mL) was added 10% Pd/C (170 mg), and the resultant slurry was hydrogenated under 1 atm of H2 for 4 h at RT. The reaction mixture was filtered via Celite and the filtrate was concentrated and dried to give the desired product (1.51 g, 98.6%). 1H NMR (CDCl3, 600 MHz) δ 8.01 (d, J=0.9 Hz, 1H), 7.84 (m, 1H), 7.81 (d, J=8.2 Hz, 1H), 7.38 (dd, J=8.2, 0.9 Hz, 1H), 4.39 (q, J=7.3 Hz, 2H), 4.25 (q, J=6.8 Hz, 1H), 1.44 (d, J=6.8 Hz, 3H), 1.40 (t, J=7.3 Hz, 3H). MS: cal'd 250 (MH+), exp 250 (MH+).
Name
ethyl 6-(1-azidoethyl)-1-benzothiophene-2-carboxylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mg
Type
catalyst
Reaction Step One
Yield
98.6%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[CH:19]=[CH:18][C:9]2[CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[S:12][C:8]=2[CH:7]=1)[CH3:5])=[N+]=[N-]>CCOC(C)=O.[Pd]>[NH2:1][CH:4]([C:6]1[CH:19]=[CH:18][C:9]2[CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[S:12][C:8]=2[CH:7]=1)[CH3:5]

Inputs

Step One
Name
ethyl 6-(1-azidoethyl)-1-benzothiophene-2-carboxylate
Quantity
1.7 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C1=CC2=C(C=C(S2)C(=O)OCC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
170 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered via Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC(C)C1=CC2=C(C=C(S2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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